N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy and methyl groups, coupled with a tosylacetamide moiety and a dimethylaminopropyl side chain. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological studies.
The compound’s design likely targets biological pathways involving benzothiazole derivatives, which are known for diverse activities, including antimicrobial, anticancer, and anti-inflammatory effects. The tosyl group (p-toluenesulfonyl) may influence binding affinity to sulfonamide-sensitive enzymes or receptors, while the dimethylaminopropyl chain could enhance membrane permeability .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-16-7-10-18(11-8-16)32(28,29)15-20(27)26(14-6-13-25(3)4)23-24-21-19(30-5)12-9-17(2)22(21)31-23;/h7-12H,6,13-15H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZHWROQLBHHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and methyl groups. The final steps involve the attachment of the dimethylamino propyl group and the tosylacetamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylamine, and tosyl chloride, under conditions such as reflux and inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride is a synthetic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on the available literature and research findings.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁ClN₃O₃S
- Molecular Weight : 396.98 g/mol
Physical Characteristics
- The compound is characterized by its ability to interact with biological systems, which is critical for its applications in drug development.
Medicinal Chemistry
The compound has been investigated for its role as a positive allosteric modulator of the M4 muscarinic receptor. Research indicates that it exhibits significant efficacy at this receptor, which is involved in various neurological functions. For instance, a study reported an EC50 of 1.3 µM, indicating its potential as a therapeutic agent for conditions such as schizophrenia and Alzheimer's disease due to its ability to enhance cholinergic signaling in the brain .
Drug Development
Due to its structural features, this compound can serve as a lead compound in the development of new drugs targeting muscarinic receptors. Its selectivity for the M4 subtype over others suggests that it may have fewer side effects compared to non-selective agents.
Pharmacological Studies
Pharmacokinetic studies have shown that the compound has favorable properties, including low clearance rates and effective brain penetration. Such characteristics are essential for developing central nervous system-active drugs .
Research Applications
The compound is utilized in various research settings, particularly in studies focused on neuropharmacology and receptor biology. It serves as a tool for understanding the mechanisms of action of muscarinic receptors and their role in neurological disorders.
Case Study 1: M4 Receptor Modulation
A study highlighted the discovery of a series of M4 positive allosteric modulators, including this compound, demonstrating its ability to shift agonist concentration-response curves significantly leftward (14.6-fold). This indicates enhanced receptor activation and suggests potential therapeutic benefits in treating cognitive deficits associated with neurological diseases .
Case Study 2: Neuroprotective Effects
In preclinical models, compounds similar to this compound have shown neuroprotective effects, making them candidates for further exploration in neurodegenerative disease therapies.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Positive allosteric modulation of M4 muscarinic receptors |
| Drug Development | Potential lead compound for drugs targeting neurological disorders |
| Pharmacological Studies | Favorable pharmacokinetic properties; low clearance and effective brain penetration |
| Research Applications | Tool for investigating muscarinic receptor biology and neuropharmacology |
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the benzo[d]thiazolyl moiety may participate in binding to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analog: N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide Hydrochloride (CAS 1217076-86-2)
This analog shares the 4-methoxy-7-methylbenzo[d]thiazol-2-yl group and dimethylaminopropyl chain but differs in its sulfonyl and core structures. Key comparisons include:
| Property | Target Compound | CAS 1217076-86-2 |
|---|---|---|
| Core Structure | Tosylacetamide | Benzamide with ethylsulfonyl substituent |
| Molecular Formula | Not explicitly reported (estimated: C₂₄H₃₁ClN₄O₄S₂) | C₂₃H₃₀ClN₃O₄S₂ |
| Molecular Weight | ~550–570 (estimated) | 512.1 |
| Key Functional Groups | Tosyl (SO₂C₆H₄CH₃), acetamide, tertiary amine | Ethylsulfonyl (SO₂C₂H₅), benzamide, tertiary amine |
Implications of Structural Differences :
- Sulfonyl Group Effects : The tosyl group’s bulkier aromatic system could enhance π-π stacking interactions in biological systems, whereas the ethylsulfonyl group in CAS 1217076-86-2 may offer better solubility in polar solvents .
- Bioactivity Trends : Benzamide derivatives with sulfonyl groups are often associated with kinase inhibition or protease modulation, while acetamides with tosyl groups may exhibit distinct selectivity profiles due to steric and electronic variations .
Hypothetical Pharmacological Comparisons
Although specific bioactivity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- Benzothiazole Derivatives : Compounds with 4-methoxy-7-methylbenzo[d]thiazol-2-yl groups have shown inhibitory activity against tyrosine kinases and antimicrobial targets, suggesting similar mechanisms for the target compound .
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anti-tubercular and anti-cancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C22H25ClN4O3S, with a molecular weight of 461.0 g/mol. The structure is characterized by the presence of a dimethylamino group, a methoxy-substituted benzothiazole moiety, and a tosylacetamide group, which contribute to its biological activity.
Anti-Tubercular Activity
Recent studies have highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis (Mtb). Compounds similar to this compound have shown promising results in inhibiting Mtb growth. For instance, a study reported that certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL against Mtb H37Rv, outperforming standard reference drugs like Rifampicin .
The mechanism through which this compound exerts its anti-tubercular effects may involve the inhibition of specific enzymatic pathways crucial for the survival of Mtb. Docking studies have suggested that similar compounds bind effectively to DprE1, an essential enzyme in the biosynthesis of mycolic acids in the bacterial cell wall . This binding affinity indicates a potential target for therapeutic intervention.
Other Biological Activities
In addition to its anti-tubercular properties, benzothiazole derivatives have been investigated for their role as positive allosteric modulators at muscarinic receptors. For example, ML293, a related compound, demonstrated excellent efficacy at the human M4 receptor with an EC50 value of 1.3 μM and showed favorable pharmacokinetic properties in vivo . This suggests that compounds within this class may have broader applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:
-
Study on Anti-Tubercular Activity :
- Objective : Evaluate the anti-tubercular activity of synthesized benzothiazole derivatives.
- Method : In vitro testing against Mtb H37Rv using MIC determination.
- Findings : Compounds demonstrated varying degrees of activity with MIC values indicating moderate to high efficacy compared to standard treatments .
- Study on Muscarinic Modulation :
Comparative Table of Biological Activities
Q & A
Q. What are the critical steps and challenges in synthesizing this compound, and how can purity be ensured during multi-step reactions?
The synthesis involves sequential reactions: (1) formation of the benzo[d]thiazol core, (2) introduction of the dimethylaminopropyl and tosylacetamide groups, and (3) final hydrochloride salt formation. Key challenges include controlling regioselectivity during substitution and minimizing by-products. Purity is ensured via techniques like recrystallization, column chromatography, and analytical validation using NMR, IR, and mass spectrometry (MS) to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
A combination of -NMR and -NMR resolves proton environments and carbon frameworks, while IR identifies functional groups (e.g., amide C=O stretches). High-resolution MS (HRMS) confirms molecular weight. Purity is validated via HPLC with UV detection, using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
Q. What solvent systems and reaction conditions are optimal for improving yield in the final amidation step?
Polar aprotic solvents like DMF or dichloromethane are preferred for amide coupling. Temperature control (0–25°C) and coupling agents (e.g., HATU or EDC) enhance efficiency. Post-reaction purification via acid-base extraction removes unreacted reagents, with yields typically ranging from 60–75% .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions while minimizing trial-and-error approaches?
DoE methods like factorial design or response surface methodology (RSM) systematically vary parameters (e.g., temperature, stoichiometry, solvent ratio). For example, a central composite design can identify optimal conditions for maximizing yield while reducing side reactions. Computational tools (e.g., JMP or Minitab) analyze interactions between variables, narrowing experimental iterations .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragmentation patterns)?
Contradictions often arise from residual solvents, tautomerism, or stereochemical ambiguities. Use 2D NMR techniques (e.g., COSY, HSQC) to clarify connectivity. Cross-validate with DFT calculations to predict -NMR shifts or MS fragmentation pathways. For persistent issues, synthesize intermediate analogs to isolate confounding structural features .
Q. What computational strategies are effective for predicting biological targets and binding affinities?
Molecular docking (e.g., AutoDock Vina) screens against protein databases (e.g., PDB) to identify potential targets like kinase enzymes. DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. MD simulations (e.g., GROMACS) model ligand-receptor stability over time, prioritizing candidates for in vitro validation .
Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic potential?
Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, tosyl → mesyl) and assay against relevant biological targets (e.g., cancer cell lines or inflammatory markers). Use IC values and selectivity indices to correlate structural changes with activity. Focus on improving metabolic stability via logP adjustments or steric shielding of labile groups .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?
Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Polymorph screening identifies stable crystalline forms. Solubility enhancements use co-solvents (e.g., PEG 400) or solid dispersion techniques. Statistical process control (SPC) charts track variability in key parameters like particle size .
Methodological Considerations
Q. How should researchers design assays to evaluate the compound’s mechanism of action in complex biological systems?
Combine in vitro assays (e.g., enzyme inhibition, cell viability) with omics approaches (transcriptomics/proteomics) to map pathways. Use CRISPR-Cas9 knockout models to validate target specificity. For in vivo studies, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose, exposure, and effect .
Q. What analytical workflows validate stability under physiological conditions (e.g., plasma, pH gradients)?
Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, human plasma) and monitor degradation via LC-MS. Accelerated stability studies (40°C/75% RH) identify degradation products. Use forced degradation (heat, light, oxidizers) to predict shelf-life and guide formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
